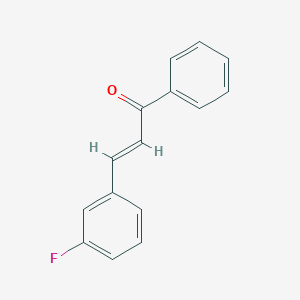

(2E)-3-(3-fluorophenyl)-1-phenylprop-2-en-1-one

Description

Overview of Chalcone (B49325) Derivatives as a Significant Molecular Scaffold in Organic Chemistry

Chalcones, known chemically as 1,3-diaryl-2-propen-1-ones, represent a pivotal class of organic compounds. benthamdirect.comnih.gov They belong to the flavonoid family and are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.govjchemrev.com This structure is not only a key biosynthetic precursor for flavonoids and isoflavonoids in plants but also serves as a versatile intermediate for the synthesis of various heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines. nih.govencyclopedia.pubwikipedia.org

The presence of the reactive α,β-unsaturated ketone functionality makes the chalcone scaffold a "privileged structure" in medicinal chemistry. wikipedia.orgnih.gov This feature allows for a variety of chemical modifications and reactions, making chalcones and their derivatives a subject of continuous and growing interest among scientists. nih.govingentaconnect.com Their diverse pharmacological potential has spurred extensive research, establishing them as a significant molecular scaffold in the field of organic and medicinal chemistry. benthamdirect.comnih.govmdpi.com

Strategic Importance of Fluorine Substitution in Modulating Electronic and Steric Properties of Organic Compounds

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their properties. researchgate.net Fluorine possesses a unique combination of characteristics that distinguish it from other elements, particularly hydrogen. tandfonline.com

Key Properties of Fluorine and Their Effects:

High Electronegativity: As the most electronegative element, fluorine's incorporation significantly alters the electron distribution within a molecule. tandfonline.comnih.gov This can impact the acidity (pKa) and basicity of nearby functional groups, which in turn can influence a compound's bioavailability. tandfonline.comnih.gov

Small Atomic Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a hydrogen mimic with minimal steric perturbation. tandfonline.com This enables it to fit into enzyme or receptor pockets designed for non-fluorinated analogues. nih.gov

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. nih.govnih.gov Strategically placing fluorine at a site of metabolic attack can block oxidative metabolism, thereby increasing the metabolic stability and prolonging the therapeutic effect of a drug. tandfonline.comnih.gov

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes. tandfonline.comnih.gov This property is crucial for improving the absorption and distribution of bioactive compounds.

These unique attributes make fluorine a "magic bullet" in drug development, capable of enhancing potency, stability, and pharmacokinetic profiles. nih.govchemxyne.com The strategic placement of fluorine can lead to profound changes in a molecule's biological activity and physicochemical characteristics. chemxyne.comnih.gov

Table 1: Comparison of Fluorine and Hydrogen Properties

| Property | Fluorine (F) | Hydrogen (H) | Implication in Organic Chemistry |

|---|---|---|---|

| Van der Waals Radius | 1.47 Å | 1.20 Å | Minimal steric hindrance; F can mimic H. tandfonline.com |

| Electronegativity (Pauling Scale) | 3.98 | 2.20 | Alters electron density, pKa, and dipole moment. nih.gov |

| Bond Energy (C-X in CH₃X) | ~485 kJ/mol | ~438 kJ/mol | Increased metabolic stability by blocking C-H oxidation. nih.gov |

| Lipophilicity Contribution | Increases | Baseline | Can enhance membrane permeability and bioavailability. nih.gov |

Historical Development and Evolution of Synthetic Strategies for Chalcones

The synthesis of chalcones dates back to 1881, when Claisen and Claperède first reported their preparation. iqs.edunih.gov The most traditional and widely recognized method for synthesizing chalcones is the Claisen-Schmidt condensation. jchemrev.comnih.gov This reaction involves the base- or acid-catalyzed aldol (B89426) condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. wikipedia.orgscispace.com

Evolution of Synthetic Methods:

Classical Claisen-Schmidt Condensation: This method typically uses strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent such as ethanol (B145695). jchemrev.comrsc.org While effective, this approach can sometimes lead to side reactions and purification challenges, with yields varying depending on the specific reactants used. nih.govnih.gov

Acid Catalysis: Lewis acids (e.g., AlCl₃, BF₃) and protic acids (e.g., HCl, p-toluenesulfonic acid) have also been employed as catalysts. jchemrev.comrsc.org

Modern and Green Approaches: In recent decades, research has focused on developing more efficient, versatile, and environmentally friendly methods. These include:

Microwave-assisted synthesis, which can significantly reduce reaction times. jchemrev.com

The use of solid catalysts like layered double hydroxides (LDH) or other heterogeneous catalysts to simplify product purification. mdpi.com

Solvent-free reaction conditions, aligning with the principles of green chemistry. wikipedia.orgrsc.org

Alternative synthetic routes, such as the Wittig reaction, which can overcome some limitations of the aldol condensation for certain substituted chalcones. iqs.edunih.gov

This evolution reflects a continuous effort to optimize the synthesis of the chalcone scaffold, making it more accessible and adaptable for various research applications. wisdomlib.org

Rationale for Dedicated Academic Investigations into (2E)-3-(3-fluorophenyl)-1-phenylprop-2-en-1-one

The specific focus on this compound stems from a rational design approach in chemical synthesis. This compound combines the well-established "privileged" chalcone scaffold with the strategic placement of a fluorine atom. The rationale for its investigation is multifaceted:

Synergistic Properties: Researchers hypothesize that combining the chalcone core with a fluorine substituent can lead to novel or enhanced physicochemical and biological properties. nih.gov The chalcone framework provides a proven template, while fluorine acts as a powerful modulator. mdpi.com

Modulation of Electronic Effects: The fluorine atom at the meta-position (position 3) of the phenyl ring exerts a strong electron-withdrawing inductive effect. This alters the electronic properties of the entire molecule, including the reactivity of the α,β-unsaturated carbonyl system, which is crucial for many of its chemical and biological interactions.

Enhanced Bioavailability and Stability: As with other fluorinated organic molecules, the introduction of fluorine is expected to increase lipophilicity and block potential sites of metabolism on the phenyl ring, potentially leading to improved metabolic stability and membrane permeability compared to its non-fluorinated counterpart. nih.gov

Exploring Structure-Activity Relationships (SAR): The synthesis and study of specifically substituted analogues like this compound are crucial for developing a detailed understanding of structure-activity relationships. By comparing its properties to other fluorinated and non-fluorinated chalcones, chemists can decipher the precise influence of the fluorine atom's position and electronic effects. researchgate.net

The investigation of this molecule is therefore not arbitrary but a targeted effort to create a new chemical entity with potentially superior properties for applications in materials science or medicinal chemistry. researchgate.net

Scope and Objectives of Scholarly Inquiry into the Reactivity and Interactions of this compound

Academic investigations into this compound are designed to fully characterize the molecule and explore its potential. The primary objectives of such scholarly inquiry include:

Efficient Synthesis and Characterization: Developing and optimizing reliable synthetic protocols, such as the Claisen-Schmidt condensation between 3-fluorobenzaldehyde (B1666160) and acetophenone, to produce the compound in high yield and purity. Full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) is essential to confirm its structure and stereochemistry.

Investigation of Physicochemical Properties: Quantifying key properties such as melting point, solubility, lipophilicity (logP), and electronic characteristics. These data are fundamental for understanding its behavior in different chemical and biological environments.

Exploring Chemical Reactivity: Studying the reactivity of the α,β-unsaturated carbonyl system. This includes its participation in key organic reactions such as Michael additions, cycloadditions, and reductions. The influence of the meta-fluorine substituent on the rates and outcomes of these reactions is a central point of interest.

Computational and In Silico Studies: Employing computational chemistry methods, such as Density Functional Theory (DFT), to model the molecule's geometry, electronic structure, and reactivity. researchgate.net These theoretical studies complement experimental findings and can provide deeper insights into its molecular properties and potential interactions with other molecules.

Evaluation of Biological Activity: Screening the compound for various biological activities. Given the known properties of chalcones and fluorinated compounds, this could include a wide range of potential applications. These investigations aim to identify any unique or enhanced activity resulting from the specific combination of the chalcone scaffold and the 3-fluoro substitution.

Through these combined experimental and theoretical approaches, researchers aim to build a comprehensive understanding of this compound, paving the way for its potential future applications.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-fluorophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPMIRDTAXRDAQ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22966-12-7 | |

| Record name | trans-3-Fluorochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Precursor Chemistry for 2e 3 3 Fluorophenyl 1 Phenylprop 2 En 1 One

Retrosynthetic Analysis and Key Precursor Identification for (2E)-3-(3-fluorophenyl)-1-phenylprop-2-en-1-one

Retrosynthetic analysis of this compound reveals that the most logical disconnection is at the α,β-carbon bond, pointing towards an aldol-type condensation reaction. This approach identifies the key precursors as 3-fluorobenzaldehyde (B1666160) and acetophenone (B1666503). This disconnection strategy is the foundation for the most common synthetic route, the Claisen-Schmidt condensation.

Key Precursors:

| Precursor Name | Chemical Structure | Role in Synthesis |

| 3-Fluorobenzaldehyde | C7H5FO | Provides the B-ring and the β-carbon of the enone system. |

| Acetophenone | C8H8O | Provides the A-ring and the carbonyl group, as well as the α-carbon. |

Classical Synthetic Routes: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a widely employed and reliable method for the synthesis of chalcones. wikipedia.org This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an aromatic ketone. researchgate.net In the context of synthesizing this compound, 3-fluorobenzaldehyde reacts with acetophenone. sapub.orgsmolecule.com

The generally accepted base-catalyzed mechanism begins with the deprotonation of the α-carbon of acetophenone by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-fluorobenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, this compound. mdpi.com

Optimization of Reaction Parameters and Catalyst Selection

The efficiency of the Claisen-Schmidt condensation is highly dependent on the choice of catalyst and other reaction parameters such as temperature and reaction time.

Catalyst Selection: A variety of catalysts can be employed, with strong bases being the most common.

Base Catalysts: Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently used in alcoholic solutions. nih.govnih.govnih.gov The concentration of the base can influence the reaction rate and yield. researchgate.net Other bases like LiOH·H2O and layered double hydroxides (LDH) have also been explored. mdpi.com

Acid Catalysts: While less common for this specific transformation, acid catalysts such as HCl, H2SO4, and Lewis acids like AlCl3 can also facilitate the condensation. researchgate.netrsc.orggoogle.com Heterogeneous solid acid catalysts, such as protonated aluminate mesoporous silica (B1680970) nanoparticles (HAlMSN) and silica chloride, have been investigated to improve reaction conditions and simplify purification. rsc.orgtandfonline.com

Reaction Conditions:

| Parameter | Typical Range/Conditions | Impact on Reaction |

| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may also lead to side reactions. researchgate.net |

| Reaction Time | Varies from minutes to several hours | Dependent on the reactivity of substrates and the catalyst used. Microwave-assisted synthesis can significantly reduce reaction times. nih.gov |

| Catalyst Concentration | Catalytic amounts (e.g., 20 mol%) to stoichiometric amounts | Higher concentrations can drive the reaction to completion but may also promote side reactions. nih.gov |

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent plays a crucial role in the Claisen-Schmidt condensation, affecting both the reaction rate and the selectivity towards the desired product.

Protic Solvents: Alcohols, particularly ethanol (B145695) and methanol, are the most commonly used solvents. nih.govnih.gov They are effective at dissolving the reactants and the base catalyst. However, the use of organic solvents raises environmental concerns. researchgate.net

Aprotic Solvents: The use of aprotic solvents can sometimes lead to higher selectivity. For instance, in some cases, performing the reaction in a slightly acidic solvent like acetonitrile (B52724) (ACN) can result in total selectivity towards the chalcone by preventing consecutive reactions like Michael addition. mdpi.com

Micellar Media: As a green alternative, the use of aqueous micellar solutions with surfactants like cetyltrimethylammonium bromide (CTAB) or Tween 80 has been explored. These systems can enhance reaction rates and simplify product isolation. acs.org

Green Chemistry Approaches: Ultrasound-Assisted and Solvent-Free Syntheses

In line with the principles of green chemistry, several alternative energy sources and solvent-free conditions have been developed for the synthesis of chalcones. rasayanjournal.co.inejcmpr.com

Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation is an effective method to accelerate the Claisen-Schmidt condensation. researchgate.netekb.eg This technique often leads to higher yields in shorter reaction times and under milder conditions compared to conventional heating. semanticscholar.org The cavitation effect of ultrasound enhances mass transfer and increases the reactivity of the molecules.

Solvent-Free Synthesis: Conducting the reaction in the absence of a solvent is a highly attractive green methodology. sapub.org This can be achieved by grinding the reactants with a solid catalyst, such as solid NaOH. wikipedia.orgnih.gov Solvent-free conditions often lead to quantitative yields, reduce waste, and simplify the work-up procedure. rsc.orgnih.gov Microwave activation in solvent-free conditions has also proven to be highly effective for the synthesis of fluorinated chalcones, offering good yields in significantly reduced reaction times. sapub.orgnih.gov

Comparison of Synthetic Methodologies:

| Methodology | Advantages | Disadvantages |

| Conventional Heating | Well-established, reliable. | Often requires longer reaction times and use of organic solvents. |

| Ultrasound-Assisted | Shorter reaction times, higher yields, milder conditions. ekb.egsemanticscholar.org | Requires specialized equipment. |

| Solvent-Free Grinding | Environmentally friendly, high yields, simple work-up. nih.gov | May not be suitable for all substrates. |

| Microwave-Assisted | Very short reaction times, high efficiency. nih.gov | Requires a microwave reactor. |

Alternative Synthetic Pathways for this compound and Related Fluorinated Chalcones

While the Claisen-Schmidt condensation is the predominant method, other synthetic strategies can be employed, particularly for more complex or specifically functionalized chalcones.

Exploration of Cross-Coupling Reactions for Fluorinated Chalcone Precursors

Palladium-catalyzed cross-coupling reactions offer a modern alternative for the synthesis of chalcones. mdpi.com These methods can provide access to chalcones that may be difficult to synthesize via the Claisen-Schmidt condensation.

Suzuki Coupling: One approach involves the Suzuki cross-coupling reaction of a benzoyl chloride with a styryltrifluoroborate. mdpi.com This method can be used to form the carbon-carbon bond between the carbonyl group and the α,β-unsaturated system.

Heck Coupling: The Heck reaction can also be utilized. For instance, a carbonylative Heck reaction of aryl halides with styrenes in the presence of a palladium catalyst can yield chalcones. ekb.eg

These cross-coupling reactions offer a versatile toolkit for the synthesis of a wide array of chalcones, including those with sensitive functional groups that might not be compatible with the basic or acidic conditions of the Claisen-Schmidt condensation.

Flow Chemistry and Continuous-Flow Reactors in Chalcone Synthesis

The application of flow chemistry and continuous-flow reactors represents a significant advancement in the synthesis of chalcones, including this compound. This modern synthetic approach offers numerous advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. rsc.orgeuropa.eu

In a typical continuous-flow setup for chalcone synthesis, reagents are continuously pumped through a heated and pressurized reactor. europa.eu This methodology allows for the safe use of high temperatures and pressures, which can significantly accelerate reaction rates and improve yields. rsc.orgresearchgate.net The high surface-area-to-volume ratio inherent in microreactors or tube reactors ensures efficient thermal management, which is particularly crucial for highly exothermic reactions that can be difficult to control in large-scale batch reactors. europa.euresearchgate.net

The Claisen-Schmidt condensation, the cornerstone reaction for chalcone synthesis, has been successfully adapted to flow chemistry. For instance, continuous mechanochemistry using a screw extrusion reactor has been employed for the solvent-free synthesis of various chalcones, demonstrating a greener alternative to conventional methods that often rely on corrosive and toxic reagents like sodium hydroxide. rsc.org While this specific technique has been demonstrated for other chalcones, its principles are directly applicable to the synthesis of fluorinated analogues. rsc.org

Furthermore, flow chemistry enables unique reaction discoveries and the generation of short-lived reactive intermediates that can be difficult to handle in batch processes. rsc.org This has been exploited in photochemical reactions of chalcones in flow, where uniform irradiation and short residence times lead to novel molecular transformations. rsc.org The precise control of parameters like residence time, temperature, and pressure is crucial for optimizing product selectivity and minimizing the formation of byproducts. nih.gov This level of control is particularly beneficial for reactions like deuteration of chalcones, where high selectivity has been achieved using continuous-flow processing. nih.gov

The integration of in-line purification and analysis techniques can lead to fully automated systems for the production of chalcones, further enhancing efficiency and throughput. tue.nl The ability to telescope multiple synthetic steps into a single continuous sequence without isolating intermediates is another key advantage, reducing waste and operational time. uc.pt

Table 1: Comparison of Batch vs. Flow Chemistry for Chalcone Synthesis

Parameter Batch Processing Flow Chemistry Advantages of Flow Chemistry Reaction Control Difficult to maintain uniform temperature and mixing, especially at large scale. Precise control over temperature, pressure, and residence time. rsc.org Improved selectivity and yield, reduced byproducts. Safety Risk of thermal runaway with exothermic reactions; handling of hazardous intermediates. Small reactor volumes and excellent heat dissipation minimize risks. Enables use of higher temperatures and pressures safely. europa.eu Scalability Scaling up can be complex and may require re-optimization. Scalable by running the system for longer durations ("scaling out"). europa.eu More straightforward and predictable scale-up. Efficiency Can involve lengthy reaction times and manual workup for each batch. Reduced reaction times due to intensified conditions; potential for automation. Higher throughput and reduced operational costs. Environmental Impact Often requires large volumes of solvents. Can be performed with less solvent or under solvent-free conditions. researchgate.net Greener and more sustainable processes.

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound from the crude reaction mixture are critical steps to obtain a product of high purity. The methodologies employed are standard for chalcones and other crystalline organic compounds, primarily involving recrystallization and column chromatography.

Following the synthesis, which typically results in the precipitation of the crude product upon completion, the solid is first collected by filtration. nih.gov A common procedure involves pouring the reaction mixture into ice-cold water, which often induces precipitation of the chalcone due to its low solubility in water. nih.gov Subsequent acidification, if the reaction was base-catalyzed, may be necessary to neutralize the catalyst and ensure complete precipitation of the product. nih.gov

Recrystallization is a widely used technique for purifying solid chalcones. The choice of solvent is crucial and is determined by the solubility profile of the compound—the ideal solvent should dissolve the chalcone well at high temperatures but poorly at low temperatures. Ethanol is frequently reported as an effective recrystallization solvent for chalcones. nih.gov The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor.

Column chromatography is another powerful purification method, particularly for removing soluble impurities or for separating mixtures when recrystallization is ineffective. rsc.org This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica gel. rsc.org A solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is used to move the compounds through the column. mdpi.comrsc.org The fractions are collected and analyzed (e.g., by thin-layer chromatography), and those containing the pure product are combined and the solvent evaporated to yield the purified this compound.

The purity of the isolated compound is confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination. rsc.orgmdpi.com

Table 2: Common Purification Techniques for this compound

Methodology Description Typical Solvents/Materials Reference Precipitation/Filtration Initial isolation of the crude product from the reaction mixture, often induced by adding water. Ice-cold water, dilute HCl for acidification. nih.gov Recrystallization Purification based on differential solubility of the compound and impurities in a solvent at different temperatures. Ethanol, Methanol. Column Chromatography Separation based on differential adsorption on a stationary phase. Used for high-purity isolation or separation from byproducts. Stationary phase: Silica gel. Eluent: Hexane/Ethyl Acetate, Hexane/Dichloromethane. [7, 8] nih.gov

Stereoselective Synthesis and Control of (E/Z) Isomerism in this compound

The stereochemistry of the carbon-carbon double bond in the enone bridge of chalcones is a critical aspect of their synthesis, leading to the possibility of (E) and (Z) isomers. For this compound, the designation (2E) indicates that the phenyl and 3-fluorophenyl groups are on opposite sides of the double bond. This isomer is generally the thermodynamically more stable and kinetically favored product in standard Claisen-Schmidt condensation reactions.

The stereoselectivity of the Claisen-Schmidt reaction is largely governed by the reaction mechanism. Under basic conditions, the reaction proceeds via an aldol (B89426) addition followed by an E1cB (unimolecular conjugate base elimination) dehydration step. The elimination of water to form the α,β-unsaturated system preferentially leads to the formation of the more stable trans (E) isomer due to reduced steric hindrance between the bulky aryl substituents. Similarly, under acidic catalysis, the dehydration step also favors the formation of the thermodynamically stable (E)-chalcone.

While the (E)-isomer is predominantly formed, the (Z)-isomer can sometimes be generated as a minor product. The control and, if necessary, the conversion of the (Z)-isomer to the desired (E)-isomer are important considerations.

Methods for Controlling E/Z Isomerism:

Thermodynamic Control: Running the reaction at elevated temperatures or for extended periods can favor the formation of the more stable (E)-isomer, as it allows for equilibration between the two isomers.

Catalyst-Induced Isomerization: Traces of acid or base remaining in the product can sometimes catalyze the isomerization of the less stable (Z)-isomer to the (E)-isomer during workup or storage.

Photochemical Isomerization: It is well-established that UV irradiation can induce E/Z isomerization in α,β-unsaturated ketones. However, this is typically used to generate the less stable (Z)-isomer from the (E)-isomer for specific research purposes and is generally avoided if the (E)-isomer is the desired product.

Halogen-Catalyzed Isomerization: A specific method for converting a mixture of Z- and E-isomers to the exclusive E-form involves the use of a catalytic amount of a halogen, such as iodine. google.com The mechanism is believed to involve the reversible addition of the halogen to the double bond, which facilitates rotation around the single bond, followed by elimination to yield the more thermodynamically stable (E)-isomer. google.com This method has been shown to be highly effective, often driving the conversion to >99% (E)-isomer. google.com

In the context of synthesizing this compound, standard Claisen-Schmidt conditions are typically sufficient to produce the (E)-isomer in high stereoselectivity. The purification methods described previously, particularly recrystallization, will further favor the isolation of the major, more stable (E)-isomer, as it often has different crystallization properties than the (Z)-isomer.

Table 3: Factors Influencing Stereochemical Outcome in Chalcone Synthesis

Factor Influence on E/Z Isomerism Typical Outcome Reaction Mechanism (Claisen-Schmidt) The elimination step (dehydration) is stereoselective, favoring the formation of the thermodynamically more stable product. Predominant formation of the (E)-isomer. Steric Hindrance The trans configuration (E-isomer) minimizes steric repulsion between the two large aryl groups. (E)-isomer is energetically favored. Temperature Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization, allowing the system to reach thermodynamic equilibrium. Favors the more stable (E)-isomer. Catalysis (e.g., Iodine) Provides a low-energy pathway for the interconversion of Z and E isomers. Drives the equilibrium towards the exclusive formation of the (E)-isomer. Purification (Recrystallization) Isomers often have different solubilities and crystal packing energies, allowing for separation. Isolation of the pure, major (E)-isomer.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2e 3 3 Fluorophenyl 1 Phenylprop 2 En 1 One

Elucidation of Molecular Structure through High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR, 2D-NMR)

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of (2E)-3-(3-fluorophenyl)-1-phenylprop-2-en-1-one by providing detailed information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and connectivity of protons in the molecule. The vinylic protons (H-α and H-β) of the enone moiety are particularly diagnostic, appearing as doublets with a large coupling constant (J ≈ 15-16 Hz), which confirms the E (trans) configuration of the double bond. Protons on the phenyl and 3-fluorophenyl rings typically appear as complex multiplets in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon (C=O) is characteristically deshielded and appears at the downfield end of the spectrum (typically δ > 188 ppm). The olefinic carbons (C-α and C-β) and the aromatic carbons can be assigned based on their chemical shifts and through correlation experiments. The carbon atoms of the fluorinated ring exhibit splitting due to coupling with the ¹⁹F nucleus (C-F coupling), which is a key diagnostic feature. For instance, in structurally similar fluorinated chalcones, the carbon directly bonded to fluorine shows a large one-bond coupling constant (¹JCF), while carbons two or three bonds away show smaller but observable coupling constants (²JCF, ³JCF). rsc.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for confirming the presence and position of the fluorine atom. For a 3-fluoro-substituted ring, a single resonance is expected. The chemical shift of this resonance provides information about the electronic environment of the fluorine atom.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivities. COSY maps ¹H-¹H coupling relationships, confirming the adjacencies of protons, for example, between the vinylic protons. HSQC correlates proton signals with their directly attached carbon signals, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Expected NMR Spectral Data for this compound

| Technique | Signal | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | Vinylic Protons (H-α, H-β) | 7.0 - 8.0 | Two doublets, J ≈ 15-16 Hz |

| Aromatic Protons | 7.1 - 8.2 | Multiplets | |

| ¹³C NMR | Carbonyl (C=O) | >188 | Singlet |

| Vinylic Carbons (C-α, C-β) | 120 - 146 | Singlets | |

| Aromatic Carbons | 114 - 138 | Singlets and doublets due to C-F coupling |

| ¹⁹F NMR | Fluorine on Phenyl Ring | -108 to -115 | Singlet or multiplet depending on proton coupling |

Vibrational Spectroscopy for Conformational and Bonding Analysis (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this chalcone (B49325) is dominated by a strong absorption band corresponding to the stretching vibration of the α,β-unsaturated carbonyl group (νC=O), typically observed in the range of 1650-1670 cm⁻¹. rsc.org Another characteristic band is the stretching vibration of the olefinic double bond (νC=C), which appears around 1590-1610 cm⁻¹. The C-F stretching vibration gives rise to a strong band, usually in the 1200-1270 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, appear in the 700-900 cm⁻¹ region. uantwerpen.be

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C double bond stretch, which is often strong in the Raman spectrum due to its polarizability, is a prominent feature. The symmetric breathing modes of the aromatic rings also give rise to intense Raman signals. uantwerpen.be

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | FT-IR/Raman | 3000 - 3100 |

| Carbonyl (C=O) Stretch | FT-IR | 1650 - 1670 |

| Olefinic (C=C) Stretch | FT-IR/Raman | 1590 - 1610 |

| Aromatic Ring Skeletal Vibrations | FT-IR/Raman | 1450 - 1600 |

| C-F Stretch | FT-IR | 1200 - 1270 |

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystallographic data for the exact title compound is not available, data from the closely related analogue, (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, offers significant insight into the expected solid-state conformation. researchgate.net

The chalcone backbone is generally not perfectly planar. The molecule adopts a trans configuration about the C=C double bond, as confirmed by the torsion angle. researchgate.net The two aromatic rings are typically twisted relative to each other and with respect to the central enone bridge. In the analogue, the dihedral angle between the bromophenyl and fluorophenyl rings is 48.92 (11)°. researchgate.net This non-planar conformation minimizes steric hindrance. Intermolecular interactions, such as C-H···O or C-H···π contacts, often play a crucial role in stabilizing the crystal packing.

Table 3: Crystallographic Data for the Structural Analogue (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀BrFO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.6032 (7) |

| b (Å) | 5.9277 (6) |

| c (Å) | 27.600 (3) |

| β (°) | 93.183 (2) |

| Volume (ų) | 1242.0 (2) |

| Z | 4 |

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Studies

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the parent ion and its fragments. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the chemical formula C₁₅H₁₁FO.

The fragmentation pattern under electron ionization (EI) or tandem mass spectrometry (MS/MS) provides structural information. Chalcones typically fragment via cleavage of the bonds adjacent to the carbonyl group. Common fragmentation pathways include:

Retro-Aldol type cleavage: This can lead to fragments corresponding to the benzoyl cation [C₆H₅CO]⁺ and the 3-fluorostyrene (B1329300) radical cation.

Loss of substituents: Loss of a fluorine atom or HF is possible, although the high strength of the C-F bond makes this less favorable compared to the loss of chlorine or bromine from analogous compounds. nih.gov

Formation of cyclic ions: Rearrangements can lead to the formation of stable, cyclic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The extended π-conjugated system of the chalcone backbone, which includes the two aromatic rings and the enone bridge, is responsible for strong absorption in the UV-A or near-visible region. Chalcones typically exhibit two main absorption bands:

Band I: Occurs at a longer wavelength (e.g., >300 nm) and is attributed to the π → π* transition involving the entire cinnamoyl system. mdpi.com

Band II: Appears at a shorter wavelength (e.g., <300 nm) and is associated with the π → π* transition within the benzoyl moiety.

The position and intensity of these bands are sensitive to the substitution on the aromatic rings and the solvent polarity.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Thermal analysis techniques are used to evaluate the stability of the compound at different temperatures.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a pure, stable crystalline solid like this chalcone, the TGA curve is expected to show a single, sharp weight loss step corresponding to its decomposition at an elevated temperature. The onset of this decomposition indicates the upper limit of its thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for this compound would show a sharp endothermic peak corresponding to its melting point. Additional peaks may be observed if the compound undergoes any solid-state phase transitions before melting or decomposition. rsc.org This data is critical for determining the material's purity and processing limits.

Theoretical and Computational Investigations of 2e 3 3 Fluorophenyl 1 Phenylprop 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to determining the electronic structure, molecular geometry, and energetic properties of (2E)-3-(3-fluorophenyl)-1-phenylprop-2-en-1-one. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for studying chalcones due to its balance of accuracy and computational cost. researchgate.net DFT studies on this compound focus on identifying its most stable three-dimensional structure. The molecule's core structure consists of two phenyl rings connected by a propenone linker. The conformation is determined by the torsion (dihedral) angles between the phenyl rings and the central enone bridge.

The olefinic double bond in chalcones typically adopts a thermodynamically stable trans or E-conformation. researchgate.netresearchgate.net DFT calculations can confirm this preference by comparing the energies of the E and Z isomers. Furthermore, these calculations explore the rotation around the single bonds, specifically the C-C bonds connecting the phenyl rings to the propenone group, to find the global energy minimum conformation. For similar chalcones, the molecule is often found to be nearly planar, though significant twisting between the rings can occur depending on the substitution pattern. researchgate.netnih.gov For instance, the dihedral angle between the two rings in (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one was found to be 48.92°. researchgate.net DFT calculations would precisely determine these angles for the title compound, providing insight into its steric and electronic properties.

| Computational Parameter | Typical Method | Information Obtained |

|---|---|---|

| Geometry Optimization | DFT/B3LYP with 6-311++G(d,p) basis set | Optimized bond lengths, bond angles, and dihedral angles. |

| Conformational Analysis | Potential Energy Surface Scan | Identification of stable conformers and rotational energy barriers. |

| Thermodynamic Properties | Frequency Calculation | Zero-point energy, enthalpy, and Gibbs free energy. |

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods, along with DFT, are employed to predict the spectroscopic properties of this compound. By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. This computed spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes, such as the characteristic C=O and C=C stretching frequencies of the enone system. ajchem-a.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared to experimental values. rsc.org These calculations help in the structural elucidation and assignment of signals in ¹H and ¹³C NMR spectra.

Reactivity descriptors, which quantify the chemical behavior of the molecule, are also derived from these calculations. Parameters such as ionization potential, electron affinity, chemical hardness, and electronegativity are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Molecular Dynamics Simulations for Solution-Phase Behavior and Flexibility

While quantum chemical calculations typically model molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study their behavior in a condensed phase, such as in a solvent like water or ethanol (B145695). MD simulations model the movements of atoms over time based on a force field, providing a dynamic picture of the molecule's flexibility and interactions. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis are essential tools for understanding the reactivity of this compound. ajchem-a.com

An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this chalcone (B49325), the MEP map would show a region of high negative potential around the carbonyl oxygen atom, indicating it is the primary site for electrophilic attack. The hydrogen atoms of the phenyl rings would exhibit positive potential. researchgate.netajchem-a.com

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. The location of the HOMO density indicates the region most susceptible to attack by electrophiles.

LUMO: Represents the ability to accept an electron. The location of the LUMO density indicates the region most susceptible to attack by nucleophiles.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. ajchem-a.com

| Orbital/Descriptor | Significance |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Region for electrophilic attack; electron-donating ability. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Region for nucleophilic attack; electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | Indicator of chemical reactivity and kinetic stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Chalcone Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For fluorinated chalcones, QSAR models can predict activities such as anticancer, antimicrobial, or anti-inflammatory effects. tandfonline.comnih.gov

A QSAR study involving this compound would typically involve a dataset of analogous chalcones with variations in the substitution patterns on one or both aromatic rings. Molecular descriptors (e.g., topological, electronic, steric) are calculated for each analogue. Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with experimentally measured biological activity. nih.gov A robust QSAR model can be used to predict the activity of new, untested fluorinated chalcones and guide the design of more potent derivatives.

In Silico ADMET Descriptors for Molecular Property Prediction

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic profile and potential toxicity, reducing the time and cost associated with experimental screening. citedrive.combohrium.comrjptonline.org

For this compound, various web-based tools and software can predict key ADMET descriptors. citedrive.com These predictions are often based on established rules like Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. rjptonline.org Other predicted properties include aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (indicating metabolic stability), and potential toxicity risks. citedrive.comresearchgate.net

| ADMET Property | Predicted Value/Descriptor | Significance |

|---|---|---|

| Molecular Weight | 226.24 g/mol nih.gov | Complies with Lipinski's Rule (<500). |

| LogP (Lipophilicity) | ~3.2 nih.gov | Complies with Lipinski's Rule (<5). Good membrane permeability. |

| Hydrogen Bond Donors | 0 nih.gov | Complies with Lipinski's Rule (≤5). |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Fluorine F) nih.gov | Complies with Lipinski's Rule (≤10). |

| Oral Bioavailability | Predicted to be high | Good potential for oral administration. |

| Toxicity Risk | Generally predicted to be low | Early assessment of potential safety issues. |

Molecular Docking and Binding Affinity Predictions with Macromolecular Targets

Theoretical and computational investigations, particularly molecular docking and binding affinity predictions, have become instrumental in elucidating the potential therapeutic applications of novel compounds. While direct molecular docking studies on this compound are not extensively documented in publicly available literature, a wealth of research on structurally similar fluorinated chalcones provides significant insights into how this specific compound might interact with various macromolecular targets. These in silico studies are crucial for predicting the binding modes and affinities of chalcone derivatives, thereby guiding further experimental research.

Chalcones, as a class of compounds, are known to interact with a diverse array of proteins, and the introduction of a fluorine atom can significantly influence their binding characteristics through altered electrostatic interactions, hydrophobicity, and metabolic stability. Molecular docking simulations of various fluorinated chalcones have been performed against a range of biological targets implicated in conditions such as cancer, microbial infections, and inflammation.

For instance, studies on other fluorinated chalcone derivatives have demonstrated their potential to bind effectively to the active sites of various enzymes and receptors. These investigations often reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding energy, a critical parameter derived from these simulations, offers a quantitative estimate of the binding affinity.

To illustrate the potential interactions of fluorinated chalcones, the following tables summarize findings from molecular docking studies on analogous compounds. These examples are representative of the types of interactions and binding affinities that might be expected for this compound.

A study on fluorinated chalcones as potential antitubercular agents involved docking against the thymidylate kinase of Mycobacterium tuberculosis. nih.gov The results highlighted the significant binding potential of these compounds. For example, a fluorinated chalcone derivative exhibited a high binding energy, suggesting a strong interaction with the enzyme's active site. nih.gov

Table 1: Representative Molecular Docking Results for a Fluorinated Chalcone Derivative Against Mycobacterium tuberculosis Thymidylate Kinase nih.gov

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

| Fluorinated Chalcone Derivative | -9.67 | Key amino acids in the active site |

Note: The specific interacting residues were not detailed in the provided search result but are a typical output of such studies.

In another investigation focusing on novel inhibitors for cervical cancer, various fluorinated chalcone and pyrazoline analogues were studied. aip.org The molecular docking results identified compounds with good potency, indicating favorable binding within the target protein's active site. aip.org

Furthermore, research into fluorinated chalcones as potential antimicrobial agents has also employed molecular docking to understand their mechanism of action. orientjchem.org These studies often show that the compounds fit well into the binding pockets of essential microbial enzymes.

The insights gained from these computational analyses on related fluorinated chalcones suggest that this compound likely possesses the ability to form stable complexes with various biological macromolecules. The 3-fluoro substitution on the phenyl ring is expected to play a significant role in modulating these interactions. Future in silico studies focusing specifically on this compound are warranted to precisely determine its binding modes and affinities with a range of therapeutic targets.

Chemical Reactivity, Derivatization, and Transformation Studies of 2e 3 3 Fluorophenyl 1 Phenylprop 2 En 1 One

Reaction Mechanisms and Pathways Involving the α,β-Unsaturated Carbonyl Moiety

The core of (2E)-3-(3-fluorophenyl)-1-phenylprop-2-en-1-one's reactivity lies in the conjugated system formed by the carbonyl group, the adjacent carbon-carbon double bond, and the two aromatic rings. This system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon.

A significant feature of chalcones like this compound is their role as electrophiles in Michael addition reactions. smolecule.com The α,β-unsaturated carbonyl structure allows for the addition of nucleophiles to the β-carbon of the enone system. smolecule.comnih.gov This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The general mechanism involves the attack of a nucleophile (e.g., carbanions, amines, thiols) on the electrophilic β-carbon of the conjugated system. This process is often catalyzed by a base, which generates the nucleophile or enhances its reactivity. The resulting enolate intermediate is then protonated to yield the final 1,4-adduct. The reactivity of chalcones as activated unsaturated systems in the conjugate addition of carbanions is a well-established principle. nih.gov

Table 1: Examples of Nucleophiles in Michael Addition with Chalcones

| Nucleophile Class | Example Reagent | Resulting Product Type |

| Carbon Nucleophiles | Malonic esters, Nitroalkanes | Functionalized ketones |

| Nitrogen Nucleophiles | Amines, Hydrazines | β-Amino ketones, Pyrazolines |

| Oxygen Nucleophiles | Alkoxides, Phenoxides | β-Alkoxy/Phenoxy ketones |

| Sulfur Nucleophiles | Thiols, Thiophenols | β-Thioether ketones |

The carbon-carbon double bond within the enone moiety of this compound can participate in cycloaddition reactions. These reactions are crucial for the construction of cyclic and heterocyclic systems.

[2+2] Cycloaddition: Photochemical [2+2] cycloaddition reactions between the olefinic double bonds of two chalcone (B49325) molecules can occur, leading to the formation of cyclobutane (B1203170) derivatives. researchgate.net The feasibility of such reactions in the solid state is dependent on the packing of the molecules in the crystal lattice. researchgate.net

[3+2] Cycloaddition: The electron-deficient double bond of the chalcone can react with 1,3-dipoles such as nitrones or azides in [3+2] cycloaddition reactions. These processes are highly valuable for synthesizing five-membered heterocyclic rings like isoxazolidines. mdpi.com Theoretical studies on similar systems indicate that these reactions are often polar, asynchronous processes. mdpi.comresearchgate.net

Diels-Alder Reaction ([4+2] Cycloaddition): In a Diels-Alder reaction, the chalcone can act as a dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the carbonyl group activates the double bond for this type of transformation, leading to the formation of six-membered rings.

The functional groups of this compound can undergo various reduction and oxidation reactions.

Reduction: Selective reduction of the different functionalities is possible using appropriate reagents.

Carbonyl Group Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the carbonyl group to a secondary alcohol, yielding an allylic alcohol.

Olefinic Double Bond Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) can reduce the carbon-carbon double bond to afford the corresponding saturated ketone, 3-(3-fluorophenyl)-1-phenylpropan-1-one.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the carbonyl group and the double bond.

Oxidation:

Epoxidation: The electron-deficient double bond can be epoxidized using nucleophilic oxidizing agents like hydrogen peroxide under basic conditions (e.g., Weitz-Scheffer epoxidation). The resulting chalcone epoxide is a valuable intermediate for further synthetic transformations. mdpi.com

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double bond, leading to the formation of carboxylic acids or aldehydes.

Regioselectivity and Stereoselectivity in Reactions of this compound

The outcomes of reactions involving this compound are often governed by regioselective and stereoselective factors.

Regioselectivity: In addition reactions, the regioselectivity is determined by the electronic nature of the α,β-unsaturated carbonyl system. Nucleophiles preferentially attack the β-carbon (1,4-addition) due to its electrophilic character, which is enhanced by conjugation with the carbonyl group. In contrast, highly reactive, "hard" nucleophiles may favor attack at the carbonyl carbon (1,2-addition). In cycloaddition reactions, the regioselectivity is influenced by the electronic properties and orbital coefficients of both the chalcone and the reacting partner, as explained by frontier molecular orbital theory. mdpi.com

Stereoselectivity: The starting material is the (E)-isomer, as dictated by its synthesis and stability. The stereochemistry of the products depends on the reaction mechanism. For instance, in Michael additions, the attack of the nucleophile on the planar enone system can create new stereocenters. The diastereoselectivity of this process can be controlled by using chiral catalysts or auxiliaries. Similarly, in [3+2] cycloaddition reactions with nitrones, specific stereoisomers (e.g., 3,4-cis-4,5-trans) can be formed with high selectivity. mdpi.com The non-planar conformation of chalcones, with a significant dihedral angle between the two aromatic rings, can also influence the stereochemical course of reactions by directing the approach of reagents. researchgate.net

Synthesis of Novel Heterocyclic Derivatives via Annulation Reactions

Chalcones are renowned building blocks for the synthesis of a diverse range of heterocyclic compounds, primarily because the 1,3-dielectrophilic nature of the enone system is ideal for reactions with dinucleophiles.

The reaction of this compound with various binucleophiles can lead to the formation of important heterocyclic scaffolds:

Pyrazoles: Reaction with hydrazine (B178648) or its derivatives yields pyrazolines, which can be subsequently oxidized to pyrazoles.

Pyrimidines: Condensation with urea, thiourea, or guanidine (B92328) provides dihydropyrimidinones, dihydropyrimidinethiones, or aminopyrimidines, respectively.

Thiazines: Reaction with aminothiols can lead to the formation of thiazine (B8601807) derivatives. For example, analogous reactions of imines with mercapto-acids have been shown to produce complex fused heterocyclic systems like pyridothiazinones. mdpi.com

Benzodiazepines: Condensation with o-phenylenediamine (B120857) can be used to construct the benzodiazepine (B76468) skeleton.

Table 2: Heterocyclic Synthesis from Chalcones

| Binucleophile | Heterocyclic Product |

| Hydrazine (H₂N-NH₂) | Pyrazoline |

| Urea (H₂N-CO-NH₂) | Dihydropyrimidinone |

| Thiourea (H₂N-CS-NH₂) | Dihydropyrimidinethione |

| o-Phenylenediamine | 1,5-Benzodiazepine |

Functionalization of Aromatic Rings for Modified Reactivity

The two aromatic rings of this compound can be further functionalized, typically through electrophilic aromatic substitution, to modulate the compound's properties and reactivity.

Ring A (3-fluorophenyl ring): This ring contains a fluorine atom, which is an ortho-, para-directing but deactivating group due to its strong inductive electron-withdrawal and weaker mesomeric electron-donation. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) will be slower than on unsubstituted benzene (B151609) and will primarily occur at the positions ortho and para to the fluorine atom (C2, C4, C6 positions).

Ring B (phenyl ring attached to the carbonyl): This ring is substituted with the cinnamoyl group [-C(O)CH=CH-(C₆H₄F)]. The carbonyl function is strongly deactivating and a meta-director. Consequently, electrophilic substitution on this ring will be significantly disfavored and would occur at the meta-positions.

By strategically introducing new functional groups onto either ring, the electronic properties of the entire chalcone scaffold can be fine-tuned, thereby altering the reactivity of the α,β-unsaturated carbonyl moiety for subsequent transformations.

Photochemical and Photophysical Properties and Transformations

The photochemical behavior of chalcones is generally characterized by two primary reaction pathways upon exposure to ultraviolet (UV) light: E/Z isomerization around the central carbon-carbon double bond and [2+2] cycloaddition reactions, which lead to the formation of dimers. The introduction of a fluorine atom onto one of the phenyl rings, as in the case of this compound, can significantly influence these photochemical processes.

While specific experimental data on the photophysical properties, such as absorption and emission maxima and quantum yields for this compound, are not extensively detailed in the currently available literature, general principles of chalcone photochemistry provide a framework for understanding its expected behavior.

Key Photochemical Transformations:

E/Z Isomerization: Upon irradiation with a suitable wavelength of UV light, the thermodynamically more stable E-isomer (trans) of a chalcone can be converted to its corresponding Z-isomer (cis). This reversible process involves the rotation around the central double bond in the excited state. The extent of this isomerization and the position of the photostationary state are dependent on the excitation wavelength and the solvent used.

[2+2] Photodimerization: In the solid state or in concentrated solutions, chalcones can undergo [2+2] cycloaddition reactions with neighboring molecules upon photoexcitation. This reaction leads to the formation of a cyclobutane ring, resulting in a dimer of the original chalcone. The stereochemistry of the resulting dimer is often dictated by the packing of the molecules in the crystal lattice. Studies on related fluorinated chalcones have shown that this process can be highly efficient in the crystalline state. For instance, the photodimerization of (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in the solid state has been reported to proceed stereospecifically. mdpi.comresearchgate.net

Interactive Data Table: General Photochemical Reactions of Chalcones

| Photochemical Reaction | Description | Influencing Factors | Potential Products |

| E/Z Isomerization | Reversible conversion between the trans and cis geometric isomers around the central C=C double bond. | Wavelength of light, solvent polarity, temperature. | (Z)-3-(3-fluorophenyl)-1-phenylprop-2-en-1-one |

| [2+2] Cycloaddition | Dimerization of two chalcone molecules to form a cyclobutane ring. | Concentration, solid-state packing, presence of sensitizers. | Various stereoisomers of the corresponding dimer. |

Detailed Research Findings:

While comprehensive studies focusing solely on this compound are limited, research on analogous compounds provides valuable insights. For example, the study of the solid-state photodimerization of a difluorinated chalcone derivative demonstrated that the reaction proceeds efficiently upon irradiation at 300 nm. mdpi.comresearchgate.net The progress of such reactions can be monitored by techniques like UV-visible spectroscopy, where the characteristic absorption band of the chalcone decreases over time as it is converted into the dimer. mdpi.com

The specific substitution pattern of the fluorine atom on the phenyl ring is expected to influence the electronic properties of the molecule, which in turn affects its photophysical characteristics and the quantum yields of the photochemical reactions. The determination of these specific parameters for this compound would require dedicated experimental investigation.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Fluorinated Chalcones Strictly Non Clinical Focus

Impact of Fluorine Substitution Position and Multiplicity on Electronic and Steric Properties

The substitution of hydrogen with fluorine on the chalcone (B49325) scaffold has profound effects on the molecule's electronic and steric characteristics, which in turn influence its chemical behavior and interactions. scienceandtechnology.com.vn Fluorine's high electronegativity significantly alters the electronic distribution within the molecule. nih.gov This electron-withdrawing effect can modify the reactivity of the entire conjugated system, including the enone moiety which is crucial for many chemical interactions. nih.gov

The position of the fluorine atom on the phenyl rings is a critical determinant of its impact. For instance, a fluorine atom at different positions (ortho, meta, para) on either Ring A or Ring B of the chalcone structure will exert distinct inductive and resonance effects, thereby uniquely influencing the molecule's dipole moment and charge distribution. Studies have shown that the biological activity of chalcones is heavily dependent on the nature, number, and position of substituents on both aromatic rings. researchgate.net

| Property | Impact of Fluorine Substitution | Source |

| Electronic Properties | High electronegativity alters electron density, dipole moment, and pKa. | nih.gov |

| Steric Properties | Minimal steric hindrance due to small atomic size, allowing it to mimic hydrogen. | nih.gov |

| Reactivity | Modulates the reactivity of the α,β-unsaturated carbonyl system. | nih.govscienceandtechnology.com.vn |

| Lipophilicity | Generally increases lipophilicity, which can affect solubility and interactions. | nih.gov |

Systematic Modification of the Phenyl and Fluorophenyl Moieties

The straightforward synthesis of chalcones, most commonly via the Claisen-Schmidt condensation, facilitates the systematic modification of both the phenyl (Ring A) and the fluorophenyl (Ring B) moieties. unair.ac.id This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). orientjchem.org By selecting appropriately functionalized precursors, a wide array of derivatives can be generated to probe structure-activity relationships.

Modifications to the phenyl ring (derived from acetophenone) and the fluorophenyl ring (derived from benzaldehyde) can include the introduction of various electron-donating or electron-withdrawing groups. For example, the presence of methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups has been shown to influence the properties of the resulting chalcone. researchgate.net Structure-activity relationship studies have revealed that trimethoxy-substituted chalcones can exhibit different activity profiles compared to their hydroxylated counterparts. nih.gov The strategic placement of these functional groups, in combination with the fluorine atom, allows for the fine-tuning of the molecule's electronic and physicochemical properties.

Alternative synthetic routes such as Suzuki-Miyaura, Heck, and Sonogashira coupling reactions also provide versatile methods for modifying the aryl rings, enabling the creation of complex chalcone analogues that might be inaccessible through traditional condensation methods. ekb.eg

Influence of Enone Geometry (E-Isomerism) on Molecular Recognition

The core of the chalcone structure is the α,β-unsaturated ketone, or enone, which links the two aryl rings. This linker can exist in two geometric isomeric forms: E (trans) and Z (cis). raiuniversity.edu In the vast majority of synthesized and naturally occurring chalcones, the E-isomer is thermodynamically more stable and therefore predominates. raiuniversity.eduuwlax.edu This stability is attributed to reduced steric hindrance between the phenyl rings in the trans configuration compared to the cis configuration. uwlax.edu

The geometry of the enone bridge is critical for molecular recognition. The E-isomer presents a relatively planar and elongated conformation, which defines a specific three-dimensional shape for interaction with other molecules or surfaces. This well-defined geometry is crucial for establishing precise non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, which are fundamental to molecular recognition events. Any deviation from this geometry, as in the less stable Z-isomer, would drastically alter the molecule's shape and its ability to fit into a specific binding pocket or interact with a target in a predetermined manner. researchgate.net While photoisomerization from the E to the Z form can be induced under certain conditions (e.g., UV light), the E configuration is the relevant one for most ground-state chemical interactions. researchgate.net

Correlation of Molecular Descriptors with In Vitro Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate a compound's structural or physicochemical properties with its activity. nih.gov In the context of fluorinated chalcones, molecular descriptors are calculated to quantify various aspects of the molecule's structure, such as its shape, size, electronic properties, and lipophilicity. These descriptors are then used to build mathematical models that can predict the in vitro interactions of new, unsynthesized chalcone derivatives.

Studies have shown that a combination of topological, electrostatic, and quantum chemical descriptors can create robust QSAR models for chalcones. nih.gov Important descriptors often include:

BCUT (Burden, Eigenvalue, and Connectivity) descriptors: These relate to the molecule's atomic connectivity and partial charges.

Autocorrelation descriptors: These describe the distribution of properties across the molecular structure.

HOMO/LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are quantum chemical descriptors that relate to the molecule's ability to donate or accept electrons. nih.gov

LogP: A measure of lipophilicity, which influences how a molecule distributes between aqueous and lipid environments.

By analyzing these correlations, researchers can identify the key molecular features that govern a specific chemical or biological interaction. For example, a QSAR model might predict that a higher HOMO energy and specific charge distributions on the aromatic rings are crucial for a desired interaction. nih.gov

| Molecular Descriptor Type | Examples | Relevance to In Vitro Interactions | Source |

| Topological | Information Content Descriptor | Describes molecular size, shape, and branching. | nih.gov |

| Electrostatic | BCUT Descriptors (Charge) | Relates to charge distribution and potential for electrostatic interactions. | nih.gov |

| Quantum Chemical | HOMO/LUMO Energy | Indicates electron-donating/accepting ability, crucial for chemical reactions. | nih.gov |

| Physicochemical | LogP | Measures lipophilicity, affecting solubility and membrane permeability. | nih.gov |

Rational Design Strategies for Optimizing Specific Chemical or Biological Interactions

Rational design involves the deliberate creation of new molecules with enhanced properties based on a thorough understanding of their structure-activity relationships. For fluorinated chalcones, this process integrates the principles discussed in the previous sections. The goal is to strategically modify the chalcone scaffold to optimize a desired interaction, whether it be with a protein, an enzyme, or another small molecule. nih.gov

Key strategies in the rational design of fluorinated chalcones include:

Fluorine Scanning: Systematically moving the position of the fluorine atom around the aromatic rings to probe the effect of localized electronic changes on binding affinity and reactivity. nih.gov This helps identify "hot spots" where fluorine substitution is most beneficial.

Bioisosteric Replacement: Replacing other functional groups with fluorine or fluorinated moieties (e.g., -CF₃) to improve properties like metabolic stability or binding affinity without dramatically changing the molecular size. nih.gov

Scaffold Modification: Altering the substitution pattern on the phenyl and fluorophenyl rings based on QSAR models and molecular docking studies. For example, if a model indicates that an electron-donating group at a specific position would be beneficial, derivatives containing methoxy or hydroxyl groups can be synthesized and tested. nih.gov

Conformational Locking: Introducing structural modifications that restrict the rotational freedom of the molecule, locking it into the bioactive conformation dictated by the preferred E-geometry of the enone bridge.

By combining synthetic chemistry with computational modeling, researchers can move beyond trial-and-error approaches and rationally design novel fluorinated chalcones with precisely tailored properties for specific non-clinical applications. bohrium.com

Molecular Interaction Mechanisms in Biological Systems Strictly in Vitro/mechanistic, No Clinical Implications

Interaction of (2E)-3-(3-fluorophenyl)-1-phenylprop-2-en-1-one with Biological Macromolecules

The interaction of this compound with biological macromolecules is a critical area of research to understand its potential effects. Chalcones, as a class of compounds, are known to interact with a variety of proteins and enzymes, often leading to the modulation of their activity.

Enzyme Inhibition and Activation Mechanisms

While extensive research has been conducted on various chalcone (B49325) derivatives, specific inhibitory or activation data for this compound against myeloperoxidase, xanthine (B1682287) oxidase, falcilysin, or thymidylate kinase is not extensively detailed in the currently available scientific literature. However, the general potential for chalcones to act as enzyme inhibitors is well-documented. For instance, various heterocyclic compounds structurally related to purine (B94841) bases have been investigated as inhibitors of xanthine oxidase, an enzyme pivotal in purine metabolism and associated with conditions like gout. researchgate.net Similarly, the inhibition of falcilysin, a key protease in Plasmodium falciparum, is a strategy in antimalarial drug development. nih.govfrontiersin.orgnih.govresearchgate.net Myeloperoxidase, an enzyme implicated in inflammation, has also been a target for inhibition by various compounds. nih.govmdpi.comnih.gov

Future in vitro enzymatic assays are necessary to determine the specific IC50 values and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) of this compound against these enzymes. Such studies would typically involve incubating the enzyme with its substrate in the presence and absence of the chalcone and measuring the reaction rate.

Protein Binding Studies and Ligand-Protein Interactions

Fluorescence quenching studies are a common method to investigate ligand-protein interactions. In such experiments, the intrinsic fluorescence of tryptophan residues in BSA is monitored upon titration with the ligand. A decrease in fluorescence intensity can indicate binding, and the data can be used to calculate binding constants (K_a) and the number of binding sites (n).

Table 1: Hypothetical Data Table for BSA Binding Parameters

| Parameter | Value |

| Binding Constant (K_a) (M⁻¹) | Data Not Available |

| Number of Binding Sites (n) | Data Not Available |

| Quenching Mechanism | Data Not Available |

This table illustrates the type of data that would be generated from protein binding studies. Currently, no specific experimental values are available for this compound.

DNA/RNA Interaction Mechanisms

The interaction of small molecules with nucleic acids can occur through various modes, including intercalation between base pairs or binding to the major or minor grooves. These interactions can have significant biological implications. Currently, there is no specific experimental evidence to suggest a particular mechanism of interaction between this compound and DNA or RNA. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements are typically employed to study such interactions. rsc.org

Cellular Uptake and Subcellular Localization Studies (In Vitro)